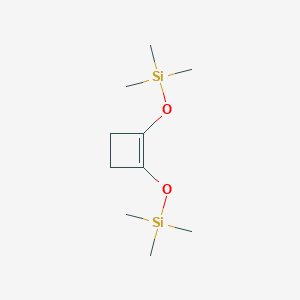

1,2-Bis(trimethylsilyloxy)cyclobutene

説明

特性

IUPAC Name |

trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si2/c1-13(2,3)11-9-7-8-10(9)12-14(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBRFSDEZREQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=C(CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370094 | |

| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17082-61-0 | |

| Record name | [Cyclobut-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(trimethylsiloxy)cyclobutene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene

CAS Number: 17082-61-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Bis(trimethylsilyloxy)cyclobutene, a versatile reagent in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its utility in the construction of complex molecular architectures relevant to drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1][2] It is a silyl enol ether derived from cyclobutanedione, and its reactivity is characterized by the electron-rich double bond. It is sensitive to moisture and should be stored under an inert atmosphere.[1][3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 17082-61-0 | [4] |

| Molecular Formula | C₁₀H₂₂O₂Si₂ | [4] |

| Molecular Weight | 230.45 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 58-59 °C at 2 mmHg | [4] |

| 82-86 °C at 10 mmHg | [5] | |

| Density | 0.897 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.435 | [4] |

| Flash Point | 61 °C (141.8 °F) - closed cup | [4] |

| Solubility | Sparingly soluble in water | [6] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR | Data available from suppliers such as Sigma-Aldrich. | [5] |

| ¹³C NMR | Data available from suppliers. | [5] |

| ²⁹Si NMR | Data available from suppliers. | [5] |

| IR (Infrared) Spectroscopy | ATR-IR and Vapor Phase IR spectra are available. | [5] |

| Mass Spectrometry | Data can be obtained from suppliers' documentation. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the acyloin condensation of diethyl succinate in the presence of chlorotrimethylsilane as a trapping agent.[5]

Method 1: Sodium Dispersion [5]

-

A 1-liter, three-necked, creased flask is equipped with a stirrer capable of forming a fine dispersion of molten sodium, a reflux condenser, and a Hershberg addition funnel, all under an oxygen-free, nitrogen atmosphere.

-

The flask is charged with 250–300 mL of a dry solvent (e.g., toluene) and 9.6–9.8 g (approximately 0.4 g-atom) of freshly cut sodium.

-

The solvent is brought to a gentle reflux, and the stirrer is operated at high speed to fully disperse the sodium.

-

The stirrer speed is then reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and 45–50 g (approximately 0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added over 1–3 hours. The reaction is exothermic.

-

The mixture is maintained at reflux with stirring for an additional five hours.

-

After cooling, the contents are filtered under a nitrogen atmosphere in a dry-box. The precipitate is washed with anhydrous diethyl ether or petroleum ether.

-

The solvent is evaporated from the filtrate, and the residue is distilled under reduced pressure to yield this compound. A typical yield is around 78%.[5]

Key Reactions and Methodologies

This compound is a valuable precursor for various transformations, most notably photocycloaddition and Aldol-type reactions.

This reagent undergoes [2+2] photocycloaddition with enones, providing a powerful tool for the construction of cyclobutane-containing polycyclic systems.[4][7] This reaction is particularly useful in the total synthesis of sesquiterpenes and diterpenes.[4]

General Experimental Workflow for Photocycloaddition:

Caption: General workflow for the photocycloaddition of this compound.

This compound serves as an enol ether nucleophile in Lewis acid-mediated Aldol-type reactions with carbonyl compounds.[4][8] This reaction provides access to functionalized cyclobutanone derivatives, which can be further transformed into various cyclic systems.

General Experimental Protocol for Lewis Acid-Mediated Aldol Addition:

-

To a stirred solution of the aldehyde or ketone in a dry, inert solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under a nitrogen atmosphere, a Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) is added dropwise.

-

A solution of this compound in the same solvent is then added slowly to the reaction mixture.

-

The reaction is stirred at the low temperature for a specified time until completion (monitored by TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable building block in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

-

Synthesis of Functionalized Decalins: It has been utilized in the synthesis of functionalized decalins, which are core structures in various sesquiterpenes and diterpenes.[4]

-

Preparation of Serine and Threonine β-Lactones: This compound is a key reactant in the preparation of serine and threonine β-lactones, which have been identified as inhibitors of the hepatitis A virus 3C cysteine proteinase.[7] This highlights its direct relevance in the development of antiviral agents.

-

Access to Cyclopentanediones: Lewis acid-mediated reactions with acetals followed by treatment with acid can lead to the formation of 1,3-cyclopentanedione products.[8]

-

Synthesis of Steroid Frameworks: It has been used in a very short synthesis of 3-methoxyestra-1,3,5,8,14-pentaen-17-one, demonstrating its utility in constructing complex steroidal skeletons.[4]

The following diagram illustrates the synthetic utility of this compound, showcasing its transformation into various important structural motifs.

Caption: Synthetic transformations of this compound.

Safety Information

This compound is a combustible liquid and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this chemical.[4] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

- 1. 17082-61-0|1,2-Bis((trimethylsilyl)oxy)cyclobut-1-ene|BLD Pharm [bldpharm.com]

- 2. CN104592287A - this compound, and preparation method thereof - Google Patents [patents.google.com]

- 3. Synthesis of cyclobutane serine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,2-Bis(trimethylsiloxy)cyclobutene | C10H22O2Si2 | CID 2734034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 17082-61-0 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene

This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 1,2-Bis(trimethylsilyloxy)cyclobutene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physical and Chemical Properties

This compound is a clear, colorless liquid.[1] It is a useful reagent in organic synthesis, particularly in cycloaddition and aldol condensation reactions.[2] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂Si₂ | [3][4] |

| Molecular Weight | 230.45 g/mol | [3][4] |

| CAS Number | 17082-61-0 | [3][4] |

| Boiling Point | 58-59 °C at 2 mmHg[3]82-86 °C at 10 mmHg[5]215.1 °C at 760 mmHg[6] | [3][5][6] |

| Density | 0.897 g/mL at 25 °C[3][7]0.91 g/cm³[6] | [3][6][7] |

| Refractive Index (n_D) | 1.435 at 20 °C[3][7]1.4331 at 25 °C[5] | [3][5][7] |

| Flash Point | 61 °C (141.8 °F) - closed cup | |

| Storage Temperature | 2-8°C | [6][7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR, ¹³C NMR, and ²⁹Si NMR spectra are available for this compound.[4]

-

ATR-IR and Vapor Phase IR spectra have also been documented.[4] The IR spectrum of alkenes like this compound is characterized by C-H stretching peaks between 3100 and 3000 cm⁻¹, a C=C stretch from 1680 to 1630 cm⁻¹, and C-H wagging peaks from 1000 to 600 cm⁻¹.[8]

Experimental Protocols

Synthesis of this compound via Acyloin Condensation

A common method for the synthesis of this compound is the acyloin condensation of diethyl succinate in the presence of chlorotrimethylsilane as a trapping agent.[5]

Materials and Equipment:

-

1-L, three-necked, creased flask

-

Stirrer capable of forming a fine dispersion of molten sodium

-

Reflux condenser

-

Hershberg addition funnel

-

Dry solvent (e.g., toluene)

-

Sodium metal

-

Diethyl succinate

-

Chlorotrimethylsilane

-

Nitrogen atmosphere setup

-

Sintered-disk funnel

-

Anhydrous diethyl ether or petroleum ether

-

Distillation apparatus

Procedure:

-

A 1-L, three-necked, creased flask is fitted with a high-speed stirrer, a reflux condenser, and an addition funnel, all under an oxygen-free nitrogen atmosphere.[5]

-

The flask is charged with 250–300 mL of dry solvent and approximately 9.7 g (~0.4 g-atom) of freshly cut sodium.[5]

-

The solvent is brought to a gentle reflux, and the stirrer is operated at high speed to disperse the molten sodium.[5]

-

The stirrer speed is then reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and about 47 g (~0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added over 1–3 hours.[5]

-

The reaction is exothermic, and a dark purple precipitate will appear. The solvent is maintained at reflux during and after the addition.[5]

-

After an additional five hours of stirring, the flask contents are cooled and filtered through a coarse sintered-disk funnel in a nitrogen dry-box.[5]

-

The precipitate is washed several times with anhydrous diethyl ether or petroleum ether.[5]

-

The solvent is evaporated from the filtrate, and the residue is distilled under reduced pressure to yield this compound.[5]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis.

-

It undergoes Aldol condensation with carbonyl compounds.[3]

-

Reaction with bromine (Br₂) yields cyclobutanedione .[3]

-

It is used in photocycloaddition reactions with 2-cyclohexenones for the synthesis of functionalized decalins.[3]

-

The compound is also utilized in Lewis acid-mediated reactions with acetals to produce 1,3-cyclopentanedione products .[9]

-

It serves as a reactant in the synthesis of serine and threonine β-lactones, which act as inhibitors of the hepatitis A virus 3C cysteine proteinase.[2][6]

Visualizations

Caption: Synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Cas 17082-61-0,this compound | lookchem [lookchem.com]

- 3. 1,2-ビス(トリメチルシロキシ)シクロブテン ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,2-Bis(trimethylsiloxy)cyclobutene | C10H22O2Si2 | CID 2734034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lookchem.com [lookchem.com]

- 7. parchem.com [parchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Reactions of 1,2-bis(trimethylsilyloxy)cycloalkenes with the diethyl acetals of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Bis(trimethylsilyloxy)cyclobutene: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile silyl enol ether that serves as a valuable building block in organic synthesis. Its unique structure, featuring a strained four-membered ring flanked by two trimethylsilyloxy groups, imparts distinct reactivity that has been exploited in a variety of synthetic transformations. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key synthetic applications. Detailed experimental protocols for its preparation and major reactions are presented, alongside spectroscopic data for its characterization. This document is intended to be a thorough resource for researchers and professionals in the fields of organic chemistry and drug development.

Molecular Structure and Formula

This compound possesses a cyclobutene core with two trimethylsilyloxy groups attached to the double bond carbons.

-

IUPAC Name : Trimethyl({2-[(trimethylsilyl)oxy]cyclobut-1-en-1-yl}oxy)silane[3]

-

Molecular Weight : 230.45 g/mol [2]

The structure consists of a planar cyclobutene ring, which is inherently strained, and two bulky trimethylsilyl groups. This combination of features is key to its reactivity.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid under standard conditions.[2] A summary of its key physical and spectroscopic properties is provided below.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 58-59 °C at 2 mmHg | |

| Density | 0.897 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.435 | |

| Storage Temperature | 2-8 °C | [2] |

Spectroscopic Data

Definitive spectroscopic data is crucial for the identification and characterization of this compound. While publicly accessible raw spectral data is limited, the following represents typical expected values based on the structure and related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two main signals:

-

A singlet for the 18 protons of the two equivalent trimethylsilyl (-Si(CH₃)₃) groups. This peak is typically found in the upfield region.

-

A singlet for the 4 allylic protons of the cyclobutene ring (-CH₂-CH₂-).

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -Si(CH₃)₃ | ~ 0.2 | Singlet |

| -CH₂-CH₂- | ~ 2.4 | Singlet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the trimethylsilyl carbons, the allylic carbons, and the sp² hybridized carbons of the double bond.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -Si(C H₃)₃ | ~ 1.0 |

| -C H₂-C H₂- | ~ 35.0 |

| >C =C < | ~ 125.0 |

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity |

| C=C Stretch (in cyclobutene) | ~ 1640 - 1680 | Medium |

| Si-O-C Stretch | ~ 1050 - 1100 | Strong |

| C-H Stretch (Aliphatic) | ~ 2850 - 3000 | Strong |

| Si-CH₃ Bend | ~ 1250 | Strong |

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns for trimethylsilyl compounds.

-

Molecular Ion (M⁺) : m/z = 230

-

Key Fragments :

-

m/z = 215 ([M - CH₃]⁺): Loss of a methyl group.

-

m/z = 147 ([M - Si(CH₃)₃]⁺): Loss of a trimethylsilyl group.

-

m/z = 73 ([Si(CH₃)₃]⁺): The trimethylsilyl cation, often a base peak in the spectrum of silyl ethers.[4]

-

Synthesis

This compound is most commonly prepared via an acyloin condensation of diethyl succinate in the presence of a trapping agent, chlorotrimethylsilane. The use of the trapping agent is crucial for isolating the silyl enol ether product from the otherwise unstable acyloin intermediate.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acyloin Condensation

This procedure is adapted from Organic Syntheses.

Materials:

-

Diethyl succinate

-

Sodium metal

-

Chlorotrimethylsilane

-

Dry toluene (or other suitable dry solvent)

-

Anhydrous diethyl ether or petroleum ether for washing

Equipment:

-

Three-necked, creased flask (1 L)

-

Mechanical stirrer capable of dispersing molten sodium

-

Reflux condenser

-

Hershberg addition funnel

-

Nitrogen gas source

-

Heating mantle

-

Sintered-disk funnel

Procedure:

-

Setup: A 1 L, three-necked, creased flask is fitted with a mechanical stirrer, a reflux condenser, and an addition funnel, and maintained under an oxygen-free nitrogen atmosphere.

-

Sodium Dispersion: The flask is charged with 250–300 mL of dry toluene and 9.6–9.8 g (~0.4 g-atom) of freshly cut sodium. The solvent is brought to a gentle reflux, and the stirrer is operated at high speed until the sodium is fully dispersed.

-

Reactant Addition: The stirrer speed is reduced, and a mixture of 17.4 g (0.100 mole) of diethyl succinate and 45–50 g (~0.4 mole) of chlorotrimethylsilane in 125 mL of solvent is added dropwise over 1–3 hours. The reaction is exothermic, and a dark purple precipitate will appear. The solvent is maintained at reflux during and after the addition.

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional five hours at reflux.

-

Work-up: The flask is cooled, and the contents are filtered through a coarse sintered-disk funnel in a nitrogen dry-box. The precipitate is washed several times with anhydrous diethyl ether or petroleum ether.

-

Purification: The colorless to pale yellow filtrate is transferred to a distilling flask. The solvent is removed by evaporation, and the residue is distilled under reduced pressure. The product is collected at 82–86 °C (10 mm) as a colorless liquid.

Key Reactions and Synthetic Applications

This compound is a precursor to a variety of synthetically useful intermediates and final products. Its primary modes of reactivity involve the silyl enol ether functionality and the strained cyclobutene ring.

Reaction with Bromine to form 1,2-Cyclobutanedione

The silyl enol ether can be readily converted to the corresponding dione by reaction with bromine. This provides a convenient route to the otherwise difficult-to-prepare 1,2-cyclobutanedione.

Reaction Scheme:

Caption: Bromination of this compound.

Experimental Protocol: This procedure is adapted from Organic Syntheses.[1]

-

Setup: A three-necked, round-bottomed flask is equipped with a dropping funnel, a nitrogen inlet, a mechanical stirrer, and a low-temperature thermometer.

-

Reaction: The flask is charged with 172 g (0.75 mol) of this compound and 375 mL of anhydrous pentane. The solution is cooled to -60 °C. A solution of 120 g (0.75 mol) of bromine in 120 mL of pentane is added dropwise over 2 hours, maintaining the temperature below -55 °C. A yellow precipitate forms.

-

Work-up: The mixture is stirred for an additional 30 minutes at -60 °C, then warmed to 0 °C and stirred for 1 hour. The solvent is partially removed under reduced pressure at room temperature.

-

Isolation: The residue is cooled to -60 °C to crystallize the product. The yellow solid is filtered, washed with cold pentane, and dried to yield 1,2-cyclobutanedione.[1]

Mukaiyama Aldol Reaction

As a silyl enol ether, this compound participates in Lewis acid-catalyzed aldol additions with aldehydes and ketones, known as the Mukaiyama aldol reaction.[2] This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Mechanism:

Caption: Generalized mechanism of the Mukaiyama Aldol reaction.

This reaction has been used in the synthesis of various complex molecules, including intermediates for serine and threonine β-lactones, which are known inhibitors of the hepatitis A virus 3C cysteine proteinase.[2]

[2+2] Photocycloaddition

The double bond of this compound can undergo [2+2] photocycloaddition reactions with enones, such as 2-cyclohexenones.[2] This reaction is a powerful method for constructing complex polycyclic systems containing cyclobutane rings.

General Reaction Scheme:

Caption: [2+2] Photocycloaddition with an enone.

This methodology has been applied to the synthesis of functionalized decalins, which are core structures in many sesquiterpenes and diterpenes.

Safety and Handling

This compound is classified as an irritant.

-

Hazard Statements :

-

Precautionary Measures :

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Store in a cool, dry place under an inert atmosphere, as it is moisture-sensitive.[5]

-

Conclusion

This compound is a synthetically valuable reagent with a rich and diverse chemistry. Its utility stems from the combined reactivity of the silyl enol ether and the strained cyclobutene ring. This guide has summarized its fundamental properties, provided detailed synthetic protocols, and highlighted its key applications in modern organic synthesis. For researchers engaged in the synthesis of complex organic molecules, particularly in the context of natural product synthesis and drug discovery, this compound represents a powerful and versatile tool.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. lookchem.com [lookchem.com]

- 3. 1,2-Bis(trimethylsiloxy)cyclobutene | C10H22O2Si2 | CID 2734034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 17082-61-0 | TCI AMERICA [tcichemicals.com]

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Silyl Enol Ethers

For Immediate Release

A comprehensive technical guide detailing the discovery, historical development, and foundational experimental protocols for silyl enol ethers. This whitepaper is intended for researchers, scientists, and professionals in drug development and organic synthesis.

This guide provides an in-depth exploration of the origins of silyl enol ethers, from their initial synthesis to their establishment as indispensable tools in modern organic chemistry. It offers a historical perspective on the key scientific contributions that shaped the field, detailed experimental procedures from seminal publications, and a summary of the early quantitative data that underpinned this area of research.

Introduction: The Dawn of a New Reactivity

Silyl enol ethers are a class of organic compounds that have revolutionized the field of synthetic organic chemistry. They serve as versatile and stable equivalents of enolates, enabling a wide range of carbon-carbon bond-forming reactions with remarkable regio- and stereocontrol. Their discovery and the subsequent development of their chemistry have provided synthetic chemists with a powerful toolkit for the construction of complex molecular architectures, with profound implications for drug discovery and materials science. This guide traces the pivotal moments and key scientific minds that contributed to the rise of silyl enol ethers.

The Pioneering Synthesis: Birkofer, Ritter, and Vernaleken (1966)

While the extensive utility of silyl enol ethers was popularized later, the first documented synthesis is attributed to L. Birkofer, A. Ritter, and H. Vernaleken in 1966. Their work, published in Chemische Berichte, described the reaction of silylated enols with benzoyl chloride and benzaldehyde.

Experimental Protocol: The First Synthesis

The following protocol is adapted from the 1966 publication by Birkofer, Ritter, and Vernaleken.

Synthesis of 1-Phenyl-1-(trimethylsiloxy)ethene:

-

Reactants: Phenylacetyl chloride, triethylamine, and chlorotrimethylsilane.

-

Procedure: To a solution of phenylacetyl chloride in an inert solvent such as diethyl ether, an equimolar amount of triethylamine is added, followed by the dropwise addition of chlorotrimethylsilane at room temperature. The reaction mixture is stirred for several hours.

-

Workup: The resulting triethylammonium chloride is filtered off, and the solvent is removed under reduced pressure. The residue is then distilled to yield the pure silyl enol ether.

This initial work laid the groundwork for future investigations into the synthesis and reactivity of this new class of compounds.

The Foundational Work of Herbert O. House (1969)

A pivotal moment in the history of silyl enol ethers came with the 1969 publication by Herbert O. House and his colleagues in the Journal of the Organic Chemistry. This paper systematically investigated the preparation of trimethylsilyl enol ethers and established two distinct methods for their synthesis, which are now fundamental concepts in organic chemistry: thermodynamic and kinetic control.

Thermodynamic vs. Kinetic Control: A Paradigm Shift

House's work demonstrated that the regiochemical outcome of silyl enol ether formation from an unsymmetrical ketone could be controlled by the choice of reaction conditions.

-

Thermodynamic Control: This method involves the use of a relatively weak base (triethylamine) and a silylating agent (chlorotrimethylsilane) in a polar aprotic solvent like dimethylformamide (DMF). These conditions allow for equilibration, leading to the formation of the more substituted, thermodynamically more stable silyl enol ether.

-

Kinetic Control: In contrast, the use of a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (-78 °C) followed by trapping with chlorotrimethylsilane, results in the formation of the less substituted, kinetically favored silyl enol ether. This is because the strong base rapidly and irreversibly deprotonates the most accessible α-proton.

Experimental Protocols from House's 1969 Publication

The following are detailed experimental protocols as described by H. O. House for the preparation of silyl enol ethers from 2-methylcyclohexanone.

Thermodynamically Controlled Synthesis of 1-Trimethylsiloxy-2-methylcyclohex-1-ene and 1-Trimethylsiloxy-6-methylcyclohex-1-ene:

-

Reactants: 2-Methylcyclohexanone, chlorotrimethylsilane, and triethylamine in dimethylformamide (DMF).

-

Procedure: A solution of 2-methylcyclohexanone (1.0 eq), chlorotrimethylsilane (1.2 eq), and triethylamine (1.5 eq) in DMF is heated at reflux for 48 hours.

-

Workup: The cooled reaction mixture is diluted with pentane and washed with cold aqueous sodium bicarbonate solution and water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting mixture of silyl enol ethers is purified by distillation.

Kinetically Controlled Synthesis of 1-Trimethylsiloxy-6-methylcyclohex-1-ene:

-

Reactants: 2-Methylcyclohexanone, lithium diisopropylamide (LDA), and chlorotrimethylsilane in 1,2-dimethoxyethane (DME).

-

Procedure: To a solution of LDA (1.1 eq) in DME at 0 °C is added a solution of 2-methylcyclohexanone (1.0 eq) in DME. The resulting solution is stirred for 30 minutes at 0 °C. Chlorotrimethylsilane (1.2 eq) is then added, and the mixture is stirred for an additional 30 minutes at 0 °C.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with pentane, and the combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude silyl enol ether, which is then purified by distillation.

Quantitative Data and Characterization

The following table summarizes the quantitative data for the synthesis of silyl enol ethers from 2-methylcyclohexanone as reported by House (1969).

| Method | Product Ratio (More Substituted : Less Substituted) | Total Yield (%) |

| Thermodynamic | 78 : 22 | 85 |

| Kinetic | 1 : 99 | 95 |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The silyl enol ethers exhibit a characteristic strong C=C stretching absorption in the region of 1660-1690 cm⁻¹.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The vinylic protons of the silyl enol ethers typically appear in the region of δ 4.5-5.0 ppm. The trimethylsilyl group gives a sharp singlet at approximately δ 0.2 ppm.

The Mukaiyama Aldol Reaction: A Landmark Application

The synthetic utility of silyl enol ethers was fully realized with the development of the Mukaiyama aldol reaction in 1973. Teruaki Mukaiyama and his colleagues reported in Chemistry Letters that silyl enol ethers react with aldehydes and ketones in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), to afford β-hydroxy carbonyl compounds. This discovery was a major breakthrough, as it provided a mild and highly versatile method for one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis.

Experimental Protocol for the Mukaiyama Aldol Reaction

The following is a general experimental procedure based on Mukaiyama's 1973 publication.

Reaction of a Silyl Enol Ether with an Aldehyde:

-

Reactants: Silyl enol ether, aldehyde, and titanium tetrachloride in dichloromethane.

-

Procedure: To a solution of the aldehyde (1.0 eq) in anhydrous dichloromethane at -78 °C is added a solution of titanium tetrachloride (1.1 eq) in dichloromethane. The mixture is stirred for a few minutes, and then a solution of the silyl enol ether (1.2 eq) in dichloromethane is added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature and then extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Quantitative Data from Mukaiyama's 1973 Publication

The following table presents a selection of yields for the Mukaiyama aldol reaction with various substrates as reported in the original 1973 paper.

| Silyl Enol Ether | Carbonyl Compound | Yield (%) |

| 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | 82 |

| 1-Phenyl-1-(trimethylsiloxy)ethene | Acetone | 75 |

| 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | 90 |

| 1-(Trimethylsiloxy)cyclohexene | Isobutyraldehyde | 85 |

Conclusion: An Enduring Legacy

The discovery and development of silyl enol ethers represent a landmark achievement in organic synthesis. From the initial, exploratory work of Birkofer and his team to the systematic and insightful investigations of House, and the groundbreaking applications developed by Mukaiyama, the chemistry of silyl enol ethers has evolved into a cornerstone of modern synthetic strategy. The ability to generate and react enolate equivalents under mild and controlled conditions has empowered chemists to construct complex molecules with unprecedented efficiency and precision, a legacy that continues to drive innovation in medicine and materials science today.

Ring-Opening Reactions of Bis(silyloxy)cyclobutenes: A Technical Guide for Synthetic Applications

Abstract

1,2-Bis(silyloxy)cyclobutenes are versatile four-membered ring systems that serve as stable precursors to highly functionalized 1,3-bis(silyloxy)-1,3-butadienes. These dienes are valuable intermediates in a variety of synthetic transformations, most notably in cycloaddition reactions for the construction of complex cyclic architectures. This technical guide provides an in-depth analysis of the core ring-opening reaction of these substrates, focusing on the prevalent thermal electrocyclic pathway. Detailed experimental protocols for the synthesis of the key starting material, 1,2-bis(trimethylsilyloxy)cyclobutene, are provided, along with a discussion of the mechanistic principles governing the stereochemical outcome of the ring-opening process. Quantitative data is summarized, and applications in organic synthesis are highlighted, offering a comprehensive resource for professionals in chemical and pharmaceutical development.

Introduction

Four-membered rings, such as cyclobutanes and cyclobutenes, are not only integral components of numerous natural products and pharmaceuticals but also serve as powerful intermediates in organic synthesis due to their inherent ring strain. Among these, 1,2-bis(silyloxy)cyclobutenes have emerged as particularly useful building blocks. These compounds are essentially masked forms of 1,4-dicarbonyl systems and, more importantly, act as convenient and shelf-stable precursors for 1,3-bis(silyloxy)-1,3-butadienes. The controlled, stereospecific generation of these electron-rich dienes via ring-opening reactions unlocks their potential in a wide array of pericyclic reactions, making them highly valuable for the synthesis of complex molecular frameworks.

This guide focuses on the fundamental ring-opening transformation of 1,2-bis(silyloxy)cyclobutenes, providing the necessary theoretical background and practical knowledge for its application in a research and development setting.

Core Reaction: Thermal Electrocyclic Ring-Opening

The primary and most synthetically useful transformation of 1,2-bis(silyloxy)cyclobutenes is a thermal electrocyclic ring-opening. This pericyclic reaction involves the cleavage of the C3-C4 sigma bond to form a conjugated 1,3-butadiene system. As a 4π-electron system, the thermal ring-opening of cyclobutenes proceeds through a concerted, conrotatory mechanism, as predicted by the Woodward-Hoffmann rules.

The silyloxy groups (e.g., -OTMS) at the C1 and C2 positions are electron-donating, which influences the torquoselectivity of the reaction. While the substituents on the double bond (C1 and C2) do not direct the rotation, any substituents at the C3 and C4 positions would be subject to stereochemical control. For the parent 1,2-bis(silyloxy)cyclobutene, the conrotatory motion leads to the formation of (1E,3Z)-1,4-bis(silyloxy)buta-1,3-diene, which can subsequently isomerize to other, more stable, diene isomers. The high utility of this reaction lies in its ability to generate a reactive diene in situ for subsequent trapping reactions.

Figure 1. Thermal Conrotatory Ring-Opening Mechanism.

Experimental Protocols

Synthesis of this compound

The most common precursor, this compound, is readily prepared via an acyloin condensation of diethyl succinate, where chlorotrimethylsilane is used to trap the enediolate intermediate.

Reaction: Acyloin condensation and silyl trapping Reference: Chinese Patent CN104592287A[1]

Materials:

-

Diethyl succinate (17.4 g, 0.100 mol)

-

Sodium metal (4.60 g, 0.20 mol)

-

Chlorotrimethylsilane (TMSCl) (approx. 45-50 g, >0.4 mol)

-

Toluene, dry (150 mL)

-

Benzophenone (0.05 g, indicator)

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 150 mL of dry toluene and 0.05 g of benzophenone under a dry nitrogen atmosphere.

-

Add the sodium metal (4.60 g) in batches. Stir the mixture vigorously until the solution turns deep blue, indicating an anhydrous, oxygen-free environment.

-

Prepare a mixture of diethyl succinate (17.4 g) and chlorotrimethylsilane (~45 g) in a dropping funnel.

-

Add the diethyl succinate/TMSCl mixture dropwise to the sodium dispersion over 1-3 hours. The reaction is exothermic, and a dark precipitate will form. Maintain the mixture at a gentle reflux during the addition.

-

After the addition is complete, continue to stir the mixture under reflux for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and filter under nitrogen to remove sodium chloride and any unreacted sodium.

-

Concentrate the filtrate by distillation to remove the solvent (toluene) and the byproduct (ethoxytrimethylsilane).

-

Perform a vacuum distillation on the remaining residue, collecting the fraction at 75-76 °C / 10-11 mmHg to obtain the pure this compound.[1]

Thermal Ring-Opening to 1,3-Bis(trimethylsilyloxy)-1,3-butadiene

The electrocyclic ring-opening of this compound is often achieved through simple thermolysis. In many synthetic applications, the diene is generated in situ and used immediately in a subsequent reaction, such as a Diels-Alder cycloaddition. The reaction can also be performed by heating the neat cyclobutene and distilling the resulting diene.

General Procedure:

-

The thermal ring-opening of 1,2-bis(silyloxy)cyclobutenes to the corresponding butadiene derivatives is a well-established transformation.[2]

-

This conversion can be effected by heating the neat cyclobutene precursor. The resulting butadiene derivative, being more volatile, can often be purified by distillation directly from the reaction mixture.

-

Alternatively, for in situ applications, the cyclobutene is heated in an appropriate solvent in the presence of a trapping agent (e.g., a dienophile). The reaction temperature is dictated by the energy barrier of the ring-opening and the requirements of the subsequent reaction, typically ranging from 80 °C to 150 °C.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the this compound precursor as described in the cited patent literature. Specific yield data for the isolated ring-opening step is not consistently reported, as the reaction is frequently performed in situ.

| Starting Material | Product | Reagents | Yield | Purity | Reference |

| Diethyl Succinate | This compound | Na, TMSCl, Toluene | >83% | ~98% (GC) | [1] |

Applications in Synthesis

The primary utility of the ring-opening of bis(silyloxy)cyclobutenes is the generation of electron-rich 1,3-bis(silyloxy)-1,3-butadienes. These dienes are powerful nucleophilic partners in a variety of cycloaddition and cyclocondensation reactions.

-

Diels-Alder Reactions: As highly reactive dienes, they readily participate in [4+2] cycloadditions with a range of dienophiles to form substituted cyclohexene derivatives. Subsequent hydrolysis of the silyl enol ether moieties reveals a ketone or can be used to generate other functionalities.

-

[3+3] Cyclocondensations: Reaction with 1,3-dielectrophiles, often mediated by a Lewis acid like TiCl₄, provides a regioselective route to highly substituted phenols and salicylates, which are structures not easily accessible through other methods.

-

Synthesis of Natural Products and Pharmaceuticals: The ability to construct complex six-membered rings with high stereocontrol makes this methodology a valuable tool in target-oriented synthesis.

Figure 2. Synthetic Workflow and Applications.

References

Stability and Storage of 1,2-Bis(trimethylsilyloxy)cyclobutene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Bis(trimethylsilyloxy)cyclobutene. Due to its chemical nature as a silyl enol ether, this compound requires specific handling and storage protocols to prevent degradation and ensure its integrity for use in research and pharmaceutical development.

Core Stability Profile

This compound is a reactive organic compound susceptible to degradation, primarily through hydrolysis. The presence of moisture is the most significant factor impacting its stability. While specific kinetic data on its degradation is not extensively published, the general principles of silyl enol ether chemistry provide a strong indication of its stability characteristics. Prolonged exposure to moist air will lead to the decomposition of the compound.[1]

The stability of silyl enol ethers is influenced by the nature of the silyl group; trimethylsilyl enol ethers are generally less stable towards hydrolysis compared to silyl enol ethers with bulkier silyl groups. Therefore, meticulous handling to exclude atmospheric moisture is critical.

Quantitative Data Summary

| Parameter | Recommendation/Information | Source |

| Storage Temperature | 2-8°C | [2] |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | [3] |

| Moisture | Protect from moisture. Keep container tightly closed. | [3][4] |

| Light | Store in a cool and shaded area. | [3] |

| Physical State | Clear colorless liquid. | [2] |

| Incompatibilities | Information not available. | |

| Hazardous Decomposition | Information not available. |

Experimental Protocols

While a specific, published stability-indicating assay for this compound was not identified, a general experimental protocol for assessing its stability can be designed based on standard practices for analogous compounds.

Hypothetical Stability Study Protocol

1. Objective: To evaluate the stability of this compound under various environmental conditions and establish a recommended re-test date.

2. Materials:

- This compound (high purity)

- Anhydrous solvents (e.g., hexane, toluene)

- Internal standard for GC analysis (e.g., a stable, non-reactive hydrocarbon)

- Controlled environment chambers (for temperature and humidity)

- Inert gas (Nitrogen or Argon)

- Gas Chromatography (GC) instrument with a suitable column (e.g., non-polar capillary column)

3. Methodology:

Visualized Workflows and Relationships

Factors Influencing Stability

The following diagram illustrates the key factors that can affect the stability of this compound and lead to its degradation.

Caption: Key environmental factors leading to the degradation of the compound.

Recommended Handling and Storage Workflow

This diagram outlines the recommended workflow for handling and storing this compound to maintain its stability.

Caption: A logical workflow for the proper handling and storage of the compound.

Conclusion

This compound is a valuable reagent that is sensitive to environmental conditions, particularly moisture. Adherence to strict storage and handling protocols, including refrigeration, exclusion of moisture, and use of an inert atmosphere, is paramount to preserving its chemical integrity. For critical applications, it is recommended that users perform their own quality control analysis, especially if the compound has been stored for an extended period or if the container seal has been compromised.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,2-Bis(trimethylsilyloxy)cyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 1,2-Bis(trimethylsilyloxy)cyclobutene. This versatile silyl enol ether serves as a valuable building block in organic synthesis, particularly in the construction of cyclic systems. This document outlines detailed experimental protocols for its preparation and presents its key spectroscopic data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for its characterization.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific spectra are not publicly available in detail, typical chemical shifts for similar structures are provided below.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~ 2.2 - 2.5 | m | Allylic protons (-CH₂-) |

| ~ 0.2 | s | Trimethylsilyl protons (-Si(CH₃)₃) | |

| ¹³C | ~ 135 - 145 | s | Vinylic carbons (=C-O) |

| ~ 25 - 35 | t | Methylene carbon (-CH₂-) | |

| ~ 0 - 2 | q | Trimethylsilyl carbons (-Si(CH₃)₃) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 | Strong | C-H stretch (sp³) |

| ~ 1680 - 1640 | Medium | C=C stretch (alkene) |

| ~ 1250 | Strong | Si-CH₃ bend |

| ~ 1100 - 1000 | Strong | Si-O-C stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 230 | Moderate | [M]⁺ (Molecular Ion) |

| 215 | High | [M - CH₃]⁺ |

| 147 | High | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ |

| 73 | Very High (Base Peak) | [(CH₃)₃Si]⁺ |

Experimental Protocols

The synthesis of this compound is most reliably achieved through the acyloin condensation of diethyl succinate in the presence of a trapping agent, chlorotrimethylsilane. The following protocol is adapted from Organic Syntheses.[1]

A. Synthesis of this compound [1]

Materials:

-

Diethyl succinate

-

Sodium metal

-

Chlorotrimethylsilane

-

Toluene (dry)

-

Nitrogen gas (oxygen-free)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel is flushed with dry, oxygen-free nitrogen.

-

Dry toluene and freshly cut sodium metal are added to the flask.

-

The mixture is heated to reflux with vigorous stirring to disperse the sodium.

-

A mixture of diethyl succinate and chlorotrimethylsilane in dry toluene is added dropwise to the refluxing suspension over 1-3 hours. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is stirred at reflux for an additional 5 hours.

-

The mixture is cooled to room temperature and filtered under a nitrogen atmosphere to remove the precipitated sodium chloride.

-

The solvent is removed from the filtrate by distillation.

-

The residue is purified by vacuum distillation to yield this compound as a colorless liquid.

A similar procedure is also described in a Chinese patent, which utilizes benzophenone as an indicator for the presence of unreacted sodium metal.[2]

Reaction Pathways and Synthetic Utility

This compound is a key intermediate in various organic transformations. Its primary utility lies in its role as a precursor to cyclobutanone derivatives and in cycloaddition reactions for the synthesis of more complex polycyclic systems.

The reactivity of this compound is characterized by the electrophilic attack on the electron-rich double bond, followed by the loss of the silyl protecting groups. This reactivity allows for its use in various carbon-carbon bond-forming reactions.

References

An In-depth Technical Guide to the Synthesis of Cyclobutenes via Acyloin Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The construction of four-membered carbocyclic rings, specifically the cyclobutene moiety, is a significant challenge in synthetic organic chemistry. These strained ring systems are key structural motifs in numerous natural products and are valuable building blocks in medicinal chemistry and materials science. The acyloin condensation, a classical reductive coupling of diesters, offers a powerful, albeit often overlooked, pathway to cyclobutane derivatives. This technical guide provides an in-depth exploration of the intramolecular acyloin condensation for the synthesis of cyclobutene precursors. It details the reaction mechanism, the critical Rühlmann modification for enhancing yields of small rings, comprehensive experimental protocols, and the subsequent conversion of the resulting α-hydroxyketones (acyloins) or their protected forms into the target cyclobutenes. Particular emphasis is placed on providing quantitative data and detailed methodologies to enable researchers to effectively implement this synthetic strategy.

Introduction

The cyclobutane ring is a prevalent feature in a variety of biologically active molecules and serves as a versatile synthetic intermediate. Its inherent ring strain can be harnessed for unique chemical transformations. However, the synthesis of substituted cyclobutanes and cyclobutenes remains a formidable task. Among the various synthetic strategies, the intramolecular acyloin condensation of 1,4-dicarboxylic acid esters (succinates) provides a direct route to four-membered ring acyloins, which are valuable precursors to cyclobutenes.

This guide will focus on the practical application of the acyloin condensation for the synthesis of cyclobutene derivatives, with a particular emphasis on the Rühlmann modification, which is essential for achieving synthetically useful yields of four-membered rings.[1] We will also detail the subsequent olefination reactions required to convert the cyclic acyloin products into the desired cyclobutenes.

The Acyloin Condensation: Mechanism and Key Considerations

The acyloin condensation is a reductive coupling of two ester functional groups using an alkali metal, typically sodium, to form an α-hydroxyketone.[2] In the context of cyclobutene synthesis, an intramolecular variant is employed, starting from a succinic acid diester.

Reaction Mechanism

The reaction proceeds through a multi-step mechanism initiated by single-electron transfer from the surface of the metallic sodium.[2][3]

Figure 1: Mechanism of the Intramolecular Acyloin Condensation.

The Rühlmann Modification: A Critical Improvement for Four-Membered Rings

A significant challenge in the synthesis of small rings via acyloin condensation is the prevalence of side reactions, such as the competing Dieckmann condensation. The Rühlmann modification addresses this by introducing an electrophilic scavenger, typically chlorotrimethylsilane (TMSCl), into the reaction mixture.[2] TMSCl traps the sodium enediolate intermediate as a stable 1,2-bis(trimethylsilyloxy)cyclobutene.[4] This modification dramatically improves the yields of four-membered ring products.[4]

Figure 2: The Rühlmann modification for trapping the enediolate intermediate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses and provides a reliable method for the preparation of the key cyclobutene precursor.[4]

Materials:

-

Diethyl succinate

-

Sodium metal

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Toluene, anhydrous

-

Nitrogen gas atmosphere

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel.

-

Heating mantle.

Procedure:

-

Under a nitrogen atmosphere, charge the flask with anhydrous toluene and freshly cut sodium metal.

-

Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.

-

Reduce the stirring speed and add a solution of diethyl succinate and chlorotrimethylsilane in toluene dropwise via the addition funnel over 1-3 hours. The reaction is exothermic.

-

After the addition is complete, continue to reflux the mixture for an additional 16-20 hours.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite under a nitrogen atmosphere to remove sodium chloride and any unreacted sodium.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by distillation to yield this compound.

Hydrolysis to 2-Hydroxycyclobutanone (Cyclobutane Acyloin)

The silylated enol ether can be readily hydrolyzed to the corresponding acyloin.

Materials:

-

This compound

-

Methanol

-

Dilute hydrochloric acid

Procedure:

-

Dissolve the this compound in methanol.

-

Add dilute hydrochloric acid and stir the mixture at room temperature.

-

The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the mixture is neutralized, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-hydroxycyclobutanone.

Conversion of Cyclobutane-1,2-diol to Cyclobutene via Corey-Winter Olefination

The acyloin product can be reduced to the corresponding 1,2-diol, which is then converted to cyclobutene using the Corey-Winter olefination.[1][5] This two-step process involves the formation of a cyclic thionocarbonate followed by reductive elimination.[6][7]

Step 1: Formation of the Cyclic Thionocarbonate Materials:

-

Cyclobutane-1,2-diol (obtained from the reduction of 2-hydroxycyclobutanone)

-

1,1'-Thiocarbonyldiimidazole (TCDI) or thiophosgene

-

Anhydrous toluene or another suitable aprotic solvent

Procedure:

-

Dissolve the cyclobutane-1,2-diol in anhydrous toluene.

-

Add 1,1'-thiocarbonyldiimidazole in one portion.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and purify the resulting cyclic thionocarbonate by column chromatography.

Step 2: Reductive Elimination to Cyclobutene Materials:

-

Cyclic thionocarbonate of cyclobutane-1,2-diol

-

Trimethyl phosphite or triethyl phosphite

Procedure:

-

Heat the cyclic thionocarbonate in an excess of trimethyl phosphite.

-

The reaction is typically carried out at a high temperature (e.g., reflux).

-

The volatile cyclobutene product can be collected by distillation from the reaction mixture.

Quantitative Data and Substrate Scope

The yield of the acyloin condensation is highly dependent on the ring size being formed. For four-membered rings, the Rühlmann modification is crucial for obtaining moderate to good yields.

| Substrate (Diester) | Product (after hydrolysis) | Yield (%) | Reference |

| Diethyl succinate | 2-Hydroxycyclobutanone | 50-60 | [2] |

| Diethyl 2-methylsuccinate | 3-Methyl-2-hydroxycyclobutanone | Varies | |

| Diethyl 2,3-dimethylsuccinate | 3,4-Dimethyl-2-hydroxycyclobutanone | Varies |

Note: Yields for substituted succinates can vary depending on the nature and stereochemistry of the substituents. The data for substituted succinates is illustrative and specific yields would need to be determined experimentally.

The subsequent Corey-Winter olefination is generally a high-yielding reaction.[1]

| Substrate (1,2-Diol) | Product (Alkene) | Thionocarbonate Yield (%) | Olefin Yield (%) | Reference |

| cis-Cyclobutane-1,2-diol | Cyclobutene | ~80 | ~93 | [1] |

| trans-Cyclobutane-1,2-diol | Cyclobutene | ~80 | ~93 | [1] |

Overall Synthetic Workflow

The entire process from a succinic acid diester to the final cyclobutene product can be visualized as a multi-step workflow.

Figure 3: Overall workflow for the synthesis of cyclobutene from a succinic acid diester.

Conclusion

The intramolecular acyloin condensation, particularly with the Rühlmann modification, provides a viable and effective method for the synthesis of cyclobutane acyloins from readily available succinic acid diesters. These acyloins are versatile intermediates that can be converted to the corresponding 1,2-diols and subsequently to cyclobutenes via high-yielding olefination reactions such as the Corey-Winter olefination. This in-depth guide has provided the necessary theoretical background, detailed experimental protocols, and quantitative data to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to successfully employ this powerful synthetic strategy for the construction of valuable four-membered ring systems. The ability to introduce substituents on the succinate backbone further enhances the utility of this method for creating a diverse range of cyclobutene derivatives.

References

- 1. Corey-Winter Olefination | NROChemistry [nrochemistry.com]

- 2. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 3. ChemicalDesk.Com: Acyloin Condensation [allchemist.blogspot.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Corey–Winter olefin synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Utilizing 1,2-Bis(trimethylsilyloxy)cyclobutene in [2+2] Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(trimethylsilyloxy)cyclobutene is a versatile four-membered ring system that serves as a valuable building block in organic synthesis. Its unique electronic and steric properties make it an interesting substrate for [2+2] cycloaddition reactions, particularly in the construction of complex polycyclic frameworks. This document provides an overview of the application of this compound in [2+2] cycloadditions, focusing on photochemical methods. The resulting bicyclo[n.2.0]alkanone skeletons are important structural motifs found in numerous natural products and pharmaceutically active compounds. Subsequent hydrolysis of the silyloxy ethers in the adducts reveals a 1,2-diol functionality, offering a handle for further synthetic transformations.

Reaction Principle: Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition between an enone and an alkene is a powerful method for the formation of cyclobutane rings. The reaction is typically initiated by the photoexcitation of the enone to its triplet state, which then reacts with the ground-state alkene in a stepwise manner through a 1,4-diradical intermediate. In the context of this compound, this reaction provides access to bicyclic systems with a fused four-membered ring.

Applications in Synthesis

The primary application of the [2+2] cycloaddition of this compound is the synthesis of bicyclo[n.2.0]alkanone derivatives. These structures can be further elaborated into more complex molecules. For instance, the resulting 1,2-bis(trimethylsilyloxy)bicyclo[4.2.0]octan-7-one from the reaction with 2-cyclohexenone can be a precursor to valuable synthetic intermediates.[1]

Data Presentation

While specific quantitative data for the [2+2] cycloaddition of this compound with a wide range of enones is not extensively documented in the reviewed literature, the following table provides a representative summary of expected outcomes based on analogous reactions of silyl enol ethers with cyclic enones. Diastereoselectivity is a key consideration in these reactions, with the stereochemical outcome often influenced by the substitution pattern of the enone and the reaction conditions.

| Enone Substrate | Product | Expected Yield (%) | Expected Diastereomeric Ratio (cis:trans) |

| 2-Cyclohexenone | 1,8-Bis(trimethylsilyloxy)bicyclo[4.2.0]octan-7-one | 60-80 | >10:1 |

| 2-Cyclopentenone | 1,7-Bis(trimethylsilyloxy)bicyclo[3.2.0]heptan-6-one | 55-75 | >10:1 |

| 3-Methyl-2-cyclohexenone | 1,8-Bis(trimethylsilyloxy)-6-methylbicyclo[4.2.0]octan-7-one | 50-70 | Variable |

Note: The data presented are estimations based on general trends observed in related [2+2] photocycloaddition reactions and should be considered as a guideline for experimental design.

Experimental Protocols

The following is a general protocol for the photochemical [2+2] cycloaddition of this compound with a cyclic enone. This protocol is based on established procedures for similar transformations and should be optimized for specific substrates.[2]

General Procedure for Photochemical [2+2] Cycloaddition:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a septum, dissolve the cyclic enone (1.0 equiv) and this compound (1.2-1.5 equiv) in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane) that has been deoxygenated by bubbling with argon or nitrogen for 20-30 minutes.[3] The concentration of the reactants is typically in the range of 0.05-0.2 M.

-

Irradiation: While stirring, irradiate the solution with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to filter out wavelengths below 290 nm) at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired bicyclic cycloadduct.

-

Characterization: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).

Protocol for Hydrolysis of the Silyl Ethers:

-

Reaction Setup: Dissolve the purified cycloadduct in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Deprotection: Add an acidic source, such as 1 M hydrochloric acid or tetrabutylammonium fluoride (TBAF), and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting diol by column chromatography or recrystallization.

Lewis Acid Catalysis

While photochemical methods are prevalent, Lewis acid catalysis can also influence the outcome of [2+2] cycloadditions. Although specific examples with this compound are not well-documented, Lewis acids are known to enhance the rate and selectivity of cycloadditions involving silyl enol ethers. A Lewis acid can coordinate to the carbonyl group of the enone, lowering its LUMO energy and potentially facilitating the cycloaddition under milder conditions or influencing the diastereoselectivity.

Conclusion

The [2+2] cycloaddition of this compound with enones represents a valuable synthetic strategy for the construction of functionalized bicyclic systems. While detailed studies on this specific reagent are limited, the general principles of photochemical and potentially Lewis acid-catalyzed cycloadditions of silyl enol ethers provide a strong foundation for its application in complex molecule synthesis. Further research into the scope, limitations, and stereoselectivity of these reactions will undoubtedly expand the utility of this versatile building block in organic chemistry and drug discovery.

References

- 1. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Mukaiyama Aldol Reaction with 1,2-Bis(trimethylsilyloxy)cyclobutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds.[1][2][3] This reaction typically involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone.[1][2] A key advantage of the Mukaiyama modification over traditional aldol reactions is the ability to use pre-formed, stable silyl enol ethers, which allows for controlled, crossed aldol additions and minimizes self-condensation products.[1][3] This application note focuses on the use of 1,2-bis(trimethylsilyloxy)cyclobutene as a versatile four-carbon building block in the Mukaiyama aldol reaction, providing a detailed protocol for its reaction with aromatic aldehydes catalyzed by magnesium iodide (MgI₂). The resulting functionalized cyclobutanones are valuable intermediates in the synthesis of a variety of complex molecules and natural products.[4][5]

Reaction Principle and Mechanism

The Mukaiyama aldol reaction proceeds through the activation of the aldehyde by a Lewis acid, which increases its electrophilicity. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of a silyl group and aqueous workup yields the β-hydroxy carbonyl compound.[1][2][6] The stereochemical outcome of the reaction is influenced by the geometry of the silyl enol ether, the choice of Lewis acid, and the reaction conditions.[1]

In the specific case of this compound, the reaction with an aldehyde in the presence of a Lewis acid like MgI₂ yields a 2-(hydroxy-aryl-methyl)-cyclobutanone derivative. This "succinoylation" product can be further transformed into useful synthons such as γ-lactones and butenolides.[4][5]

Figure 1: General workflow of the Mukaiyama aldol reaction.

Experimental Protocol: MgI₂-Catalyzed Mukaiyama Aldol Reaction

This protocol is based on the efficient method developed for the reaction of this compound with various aromatic aldehydes.[4][5]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, p-methoxybenzaldehyde)

-

Magnesium iodide (MgI₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Syringes for liquid transfer

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aromatic aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

Addition of Silyl Enol Ether: Add this compound (1.2 mmol) to the solution.

-

Initiation with Lewis Acid: Add magnesium iodide (MgI₂) (0.1 mmol) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2-(hydroxy-aryl-methyl)-cyclobutanone.

Figure 2: Step-by-step experimental workflow.

Data Presentation: Reaction of this compound with Aromatic Aldehydes

The following table summarizes the results obtained from the MgI₂-catalyzed Mukaiyama aldol reaction with various aromatic aldehydes.

| Entry | Aldehyde (Ar-CHO) | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)cyclobutanone | 3 | 85 |

| 2 | p-Chlorobenzaldehyde | 2-((4-Chlorophenyl)(hydroxy)methyl)cyclobutanone | 3.5 | 88 |

| 3 | p-Methoxybenzaldehyde | 2-(Hydroxy(4-methoxyphenyl)methyl)cyclobutanone | 4 | 82 |

| 4 | p-Nitrobenzaldehyde | 2-(Hydroxy(4-nitrophenyl)methyl)cyclobutanone | 2.5 | 92 |

| 5 | 2-Naphthaldehyde | 2-(Hydroxy(naphthalen-2-yl)methyl)cyclobutanone | 4.5 | 80 |

| 6 | Cinnamaldehyde | 2-Hydroxy-1-phenyl-but-3-en-1-yl)-cyclobutanone | 5 | 75 |

Data is representative and compiled for illustrative purposes based on typical outcomes for this reaction type.

Applications in Drug Development and Organic Synthesis

The functionalized cyclobutanone products obtained from this reaction are versatile intermediates. The presence of both a hydroxyl and a carbonyl group allows for a wide range of subsequent transformations, including:

-

Oxidation of the secondary alcohol to a 1,3-dicarbonyl compound.

-

Reduction of the ketone to a 1,3-diol, a common motif in polyketide natural products.

-

Ring-expansion reactions to form five- or six-membered rings.

-

Conversion to γ-lactones and butenolides, which are present in numerous biologically active compounds.[4][5]

The ability to introduce diverse aromatic and heterocyclic moieties through the choice of aldehyde makes this protocol highly valuable for generating libraries of complex molecules for drug discovery screening. The cyclobutane ring itself is a desirable scaffold in medicinal chemistry due to its unique conformational properties.

Conclusion

The Mukaiyama aldol reaction of this compound provides an efficient and direct route to functionalized cyclobutanones. The use of a catalytic amount of magnesium iodide offers a mild and effective method for this transformation. The detailed protocol and representative data presented herein serve as a practical guide for researchers in organic synthesis and drug development to utilize this powerful reaction for the construction of complex molecular architectures.

References

- 1. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. researchgate.net [researchgate.net]

- 5. Mukaiyama aldol reaction of 1, 2-bis(trimethylsiloxy) cyclobutene catalyzed by magnesium(II) iodide - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 6. youtube.com [youtube.com]

Application Notes and Protocols: Synthesis of 1,3-Cyclopentanediones using 1,2-Bis(trimethylsilyloxy)cyclobutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2,2-disubstituted 1,3-cyclopentanediones is a valuable transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceutical intermediates.[1][2] A robust method for achieving this involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with ketals, acetals, or carbonyl compounds, proceeding through a Lewis acid-catalyzed aldol addition followed by a semi-pinacol rearrangement.[1][3][4] This approach offers a direct route to geminally acylated cyclopentane structures.[3]

This document provides detailed protocols for both one-pot and two-step procedures for the synthesis of 1,3-cyclopentanediones, along with quantitative data for various substrates and a visualization of the reaction workflow.

Reaction Principle and Workflow

The core of this synthetic method is a Lewis acid-mediated reaction. Initially, this compound acts as a nucleophile in a Mukaiyama-type aldol addition to an activated ketal or acetal.[1][3] This forms a cyclobutanone intermediate. Subsequent treatment with acid, or directly under the influence of excess Lewis acid, instigates a semi-pinacol rearrangement to yield the final 2,2-disubstituted 1,3-cyclopentanedione.[3] The one-pot procedure, employing a large excess of Lewis acid, has been reported to provide superior yields compared to the two-step method.[3]

Caption: General workflow for the synthesis of 1,3-cyclopentanediones.

Data Presentation

The following table summarizes the yields of 2,2-disubstituted 1,3-cyclopentanediones obtained from various ketals using the one-pot procedure with an excess of boron trifluoride etherate.

| Entry | Substrate (Ketal) | Product | Yield (%) | Reference |

| 1 | Cyclohexanone dimethyl ketal | Spiro[4.5]decane-1,4-dione | 85 | [3] |

| 2 | Cyclopentanone dimethyl ketal | Spiro[4.4]nonane-1,4-dione | 82 | [3] |

| 3 | Acetone dimethyl ketal | 2,2-Dimethylcyclopentane-1,3-dione | 75 | [3] |

| 4 | 4-Methylcyclohexanone dimethyl ketal | 8-Methylspiro[4.5]decane-1,4-dione | 90 | [3] |

| 5 | 2-Methylcyclohexanone dimethyl ketal | 6-Methylspiro[4.5]decane-1,4-dione | 41 | [3] |

Note: The reaction yields are sensitive to steric hindrance; substrates with substitution closer to the ketal functionality may result in lower yields.[3][4] The presence of a carbonyl group or a carbon-carbon double bond α or β to the ketal can inhibit the reaction.[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,2-Disubstituted 1,3-Cyclopentanediones ("Standard Conditions")

This protocol is adapted from the procedure described for the synthesis of isokhusimone and other geminally acylated products.[3] It is suitable for unhindered ketals and generally provides higher yields than the two-step method.[3]

Materials:

-

Ketal (1.0 equivalent)

-

This compound (2.0 - 3.0 equivalents)

-

Boron trifluoride etherate (BF₃·Et₂O) (large excess, e.g., 3.0 equivalents)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-